molecular formula C9H11NO3 B1210568 2-(Aminooxy)-3-phenylpropanoic acid

2-(Aminooxy)-3-phenylpropanoic acid

Katalognummer: B1210568
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: BRKLOAHUJZWUQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminooxy)-3-phenylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an aminooxy group attached to a phenylpropanoic acid backbone. This compound is known for its ability to inhibit certain enzymatic activities, making it a valuable tool in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-3-phenylpropanoic acid typically involves the reaction of an aminooxy group with a phenylpropanoic acid derivative. One common method is the oxime ligation reaction, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxime ligation techniques. The process would be optimized for yield and purity, often involving multiple purification steps to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminooxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the original aminooxy group.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminooxy group under basic conditions.

Major Products

The major products formed from these reactions include oxime derivatives, reduced aminooxy compounds, and substituted aminooxy derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Aminooxy)-3-phenylpropanoic acid is unique due to its specific structure, which allows it to form stable oxime complexes with enzymes. This property makes it particularly effective in inhibiting enzymatic activities and useful in various biochemical applications.

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

2-aminooxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI-Schlüssel

BRKLOAHUJZWUQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)O)ON

Synonyme

alpha-aminooxy-beta-phenylpropionic acid
alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer
alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer
L-alpha-aminooxy-beta-phenylpropionic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.